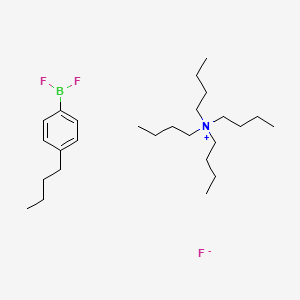
(4-Butylphenyl)-difluoroborane;tetrabutylazanium;fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Butylphenyl)-difluoroborane;tetrabutylazanium;fluoride is a complex organoboron compound. Organoboron compounds are widely used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is notable for its unique structure, which includes a boron atom bonded to a phenyl group substituted with a butyl chain and two fluorine atoms, as well as a tetrabutylazanium cation paired with a fluoride anion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Butylphenyl)-difluoroborane typically involves the reaction of 4-butylphenylboronic acid with a fluorinating agent. Common fluorinating agents include diethylaminosulfur trifluoride (DAST) or xenon difluoride (XeF2). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods
On an industrial scale, the production of (4-Butylphenyl)-difluoroborane may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems can help control reaction parameters such as temperature, pressure, and reactant concentrations, leading to more efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
(4-Butylphenyl)-difluoroborane undergoes several types of chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic acids or boronates.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other peroxides in the presence of a base.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 4-Butylphenylboronic acid.
Reduction: 4-Butylphenylborohydride.
Substitution: 4-Butylphenylboronate esters.
Aplicaciones Científicas De Investigación
(4-Butylphenyl)-difluoroborane has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored as a precursor for the synthesis of boron-containing drugs.
Industry: Utilized in the production of advanced materials, such as boron-doped polymers and ceramics.
Mecanismo De Acción
The mechanism of action of (4-Butylphenyl)-difluoroborane in chemical reactions involves the formation of a boron-carbon bond through the interaction of the boron atom with electrophilic or nucleophilic species. In biological systems, the compound’s boron atom can interact with cellular components, potentially leading to the generation of reactive oxygen species (ROS) that can damage cancer cells in BNCT.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: Lacks the butyl and fluorine substituents, making it less hydrophobic and less reactive in certain contexts.
4-tert-Butylphenylboronic acid: Similar structure but without the fluorine atoms, leading to different reactivity and applications.
Difluoroborane derivatives: Compounds with different organic groups attached to the boron atom, offering varied reactivity and uses.
Uniqueness
(4-Butylphenyl)-difluoroborane is unique due to its combination of a butyl-substituted phenyl group and two fluorine atoms bonded to boron. This structure imparts specific chemical properties, such as increased hydrophobicity and reactivity, making it valuable in specialized applications like advanced material synthesis and medical research.
Propiedades
IUPAC Name |
(4-butylphenyl)-difluoroborane;tetrabutylazanium;fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C10H13BF2.FH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2-3-4-9-5-7-10(8-6-9)11(12)13;/h5-16H2,1-4H3;5-8H,2-4H2,1H3;1H/q+1;;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNSKWPCKZGMOL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CCCC)(F)F.CCCC[N+](CCCC)(CCCC)CCCC.[F-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H49BF3N |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













